tRNA Deacylase Editing Selectivity: 670-Fold Discrimination Between 4-Fluorothreonine and L-Threonine
The trans-acting tRNA editing enzyme FthB from *S. cattleya* hydrolyzes misacylated fluorothreonyl-tRNAᴾʰᵉ with 670‑fold greater catalytic efficiency than the native threonyl-tRNAᴾʰᵉ substrate, demonstrating that 4‑FT is recognized as a distinct xenobiotic threat requiring dedicated editing machinery [1]. This near‑three‑order‑of‑magnitude discrimination is not observed for other near-cognate amino acids such as serine, and establishes that 4‑FT's fluorine substituent provides a unique molecular handle for selective enzymatic proofreading.
| Evidence Dimension | Relative catalytic efficiency of tRNA deacylase hydrolysis (fluorothreonyl-tRNA vs. threonyl-tRNA) |
|---|---|
| Target Compound Data | Fluorothreonyl-tRNAᴾʰᵉ hydrolyzed with 670‑fold selectivity factor |
| Comparator Or Baseline | Threonyl-tRNAᴾʰᵉ (selectivity factor = 1) |
| Quantified Difference | 670-fold higher hydrolysis efficiency for fluorothreonyl-tRNA over threonyl-tRNA |
| Conditions | Biochemical assay with purified FthB protein; substrate was *E. coli* tRNAᴾʰᵉ misacylated with 4‑fluorothreonine versus L‑threonine (McMurry & Chang, 2017) |
Why This Matters
This 670‑fold selectivity quantifies 4‑FT's unique ability to serve as a selective substrate for tRNA‑editing studies, a property no other threonine analog replicates, making it the definitive probe for translational quality‑control investigations.
- [1] McMurry, J. L.; Chang, M. C. Y. Fluorothreonyl-tRNA deacylase prevents mistranslation in the organofluorine producer Streptomyces cattleya. *Proc. Natl. Acad. Sci. U.S.A.* 2017, 114, 11920–11925. (See Results: 'FthB hydrolyzes fluorothreonyl‑tRNA 670‑fold more efficiently than threonyl‑tRNA.') View Source
